1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene
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Overview
Description
[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H10ClNOS. It is known for its unique structure, which includes a chlorophenyl group attached to an imino and dimethyl-lambda6-sulfanone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-chloroaniline with dimethyl sulfoxide (DMSO) in the presence of a suitable oxidizing agent. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include dichloromethane or ethanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of [(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification steps: Including recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone is utilized in various scientific fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(imino)methyl-lambda6-sulfanone
- Imino(3-methoxyphenyl)methyl-lambda6-sulfanone
Uniqueness
[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.
Biological Activity
1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene, with the molecular formula C₈H₁₀ClNOS, is a compound of significant interest due to its potential biological activities. The unique structure, featuring a chlorophenyl group and a dimethyl-lambda6-sulfanylidene moiety, suggests various reactivities that could be harnessed in medicinal chemistry and materials science. This article examines its biological activity, focusing on antimicrobial properties, interaction with biological targets, and relevant case studies.
The compound's structure is characterized by:
- Molecular Formula : C₈H₁₀ClNOS
- Molecular Weight : 203.69 g/mol
- IUPAC Name : (4-chlorophenyl)imino-dimethyl-oxo-λ6-sulfane
Property | Value |
---|---|
CAS Number | 56157-98-3 |
InChI Key | GENGCYWIQHRTDA-UHFFFAOYSA-N |
Canonical SMILES | CS(=NC1=CC=C(C=C1)Cl)(=O)C |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The presence of the chlorophenyl group enhances its lipophilicity, allowing better penetration through biological membranes. Similar compounds have shown efficacy against various bacterial strains, and it is hypothesized that this compound may interact with enzymes involved in bacterial cell wall synthesis.
Case Studies
- Antibacterial Activity : A study demonstrated that compounds with structural similarities to this compound exhibited bactericidal activity against Staphylococcus aureus. The effective concentration for significant antibacterial action was found to be around 100 µg/mL, suggesting a promising therapeutic potential in treating infections caused by resistant strains.
- Toxicological Assessment : Toxicity studies conducted on related compounds revealed that while some structural analogs exhibited carcinogenic effects in animal models, this compound showed no severe systemic health effects at lower doses. However, high doses led to mild nephropathy and hepatocellular hypertrophy in rodent models, indicating the need for careful dosage management in potential therapeutic applications.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
Table 2: Comparison of Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chlorophenyl imino-dimethyl-lambda4-sulfane | C₈H₁₀ClNOS | Similar imino structure; different oxidation state |
1-Bromo-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene | C₈H₁₀BrNOS | Bromine instead of chlorine; altered reactivity |
4-Nitrophenyl imino-dimethyl-lambda6-sulfane | C₈H₉N₃OS | Contains nitro group; distinct electronic properties |
Properties
CAS No. |
56157-98-3 |
---|---|
Molecular Formula |
C8H10ClNOS |
Molecular Weight |
203.69 g/mol |
IUPAC Name |
(4-chlorophenyl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H10ClNOS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
GENGCYWIQHRTDA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=CC=C(C=C1)Cl)(=O)C |
Origin of Product |
United States |
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